REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3](I)=[N:4][CH:5]=[CH:6][CH:7]=1.[CH2:9](B(O)O)[CH:10]([CH3:12])[CH3:11].C(=O)([O-])[O-].[K+].[K+].CCOC(C)=O>C1COCC1.[Ag]=O>[Cl:1][C:2]1[C:3]([CH2:9][CH:10]([CH3:12])[CH3:11])=[N:4][CH:5]=[CH:6][CH:7]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
1.552 g
|
Type
|
reactant
|
Smiles
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ClC=1C(=NC=CC1)I
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Name
|
|
Quantity
|
0.725 g
|
Type
|
reactant
|
Smiles
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C(C(C)C)B(O)O
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Name
|
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
1,1-Bis(diphenylphosphino)ferrocene-palladium(11)dichloride dichloromethane
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Quantity
|
0.52 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
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CCOC(=O)C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
3.8 g
|
Type
|
catalyst
|
Smiles
|
[Ag]=O
|
Control Type
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UNSPECIFIED
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Setpoint
|
75 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
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was added
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Type
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WASH
|
Details
|
washed with an aqueous solution of hydrochloric acid (2.0 M, 2×15 mL)
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Type
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ADDITION
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Details
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the aqueous layer basified with careful addition of a saturated aqueous solution of sodium hydrogen carbonate (50 mL)
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Type
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EXTRACTION
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Details
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The product was extracted with EtOAc (2×15 mL)
|
Type
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DRY_WITH_MATERIAL
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Details
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dried over sodium sulfate
|
Type
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FILTRATION
|
Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
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CUSTOM
|
Details
|
The resulting crude was purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with 0 to 5% EtOAc in heptane
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NC=CC1)CC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.582 g | |
YIELD: PERCENTYIELD | 53% | |
YIELD: CALCULATEDPERCENTYIELD | 52.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |